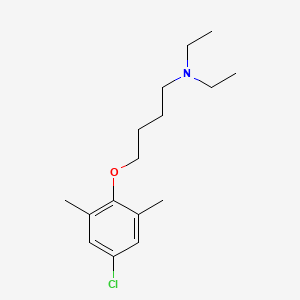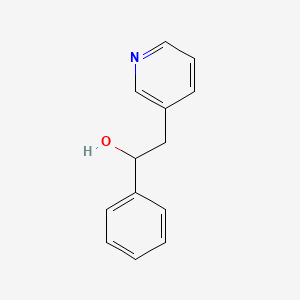![molecular formula C17H25NO5 B4881591 1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4881591.png)
1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-ethylphenoxy)propyl]pyrrolidine oxalate is a chemical compound used in scientific research for its potential therapeutic effects. It is commonly referred to as EPP or EPPA. This compound has been studied for its ability to modulate certain receptors in the brain, potentially leading to new treatments for various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of EPP is not fully understood, but it is thought to modulate certain receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
EPP has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the brain, which could potentially lead to new treatments for Parkinson's disease. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPP in lab experiments is its ability to modulate specific receptors in the brain, allowing for more targeted research. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to interpret results.
Direcciones Futuras
There are several future directions for research involving EPP. One area of interest is its potential therapeutic effects in Alzheimer's disease, as it has been shown to improve cognitive function in animal studies. Another area of interest is its potential use as an anti-inflammatory agent, as inflammation is thought to play a role in various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of EPP involves multiple steps, starting with the reaction of 2-ethylphenol with epichlorohydrin to form 3-(2-ethylphenoxy)propanol. This compound is then reacted with pyrrolidine to yield 1-[3-(2-ethylphenoxy)propyl]pyrrolidine. Finally, this product is reacted with oxalic acid to form the oxalate salt of EPP.
Aplicaciones Científicas De Investigación
EPP has been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the sigma-1 receptor and the dopamine D2 receptor, which are involved in these disorders.
Propiedades
IUPAC Name |
1-[3-(2-ethylphenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.C2H2O4/c1-2-14-8-3-4-9-15(14)17-13-7-12-16-10-5-6-11-16;3-1(4)2(5)6/h3-4,8-9H,2,5-7,10-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETKLRSTFVTTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Ethylphenoxy)propyl]pyrrolidine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(2,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B4881515.png)
![4-[4-(4-iodophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4881534.png)
![1-({3-[4-(2-hydroxyethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-azepanone](/img/structure/B4881540.png)
![3-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4881542.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4881568.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B4881580.png)

amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4881593.png)
![(4-methoxybenzylidene){2-[(4-methoxybenzylidene)amino]ethyl}amine](/img/structure/B4881599.png)
![2-(2,4-dibromophenyl)-5-methyl-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4881601.png)